Opyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

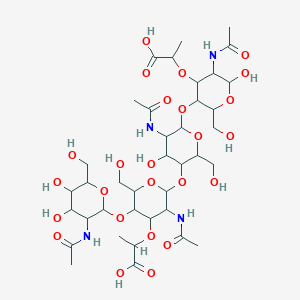

Molecular Formula |

C38H62N4O25 |

|---|---|

Molecular Weight |

974.9 g/mol |

IUPAC Name |

2-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57) |

InChI Key |

FIUGNIONPNSJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Distinctions Between Pyranose and Furanose Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural, thermodynamic, and biological differences between the pyranose and furanose cyclic forms of monosaccharides. Understanding these distinctions is crucial for research in carbohydrate chemistry, glycobiology, and the development of therapeutics that target carbohydrate-mediated processes.

Introduction: The Cyclization of Monosaccharides

In aqueous solutions, monosaccharides with five or more carbons predominantly exist as cyclic hemiacetals or hemiketals rather than their open-chain aldehyde or ketone forms.[1][2] This cyclization occurs through an intramolecular reaction between the carbonyl group and a hydroxyl group within the same molecule, creating a new chiral center at the anomeric carbon.[1] The resulting ring structures are classified based on their size: six-membered rings are termed pyranoses , resembling pyran, while five-membered rings are known as furanoses , resembling furan.[3][4] This dynamic equilibrium between the open-chain and cyclic forms, as well as the interconversion between the different ring forms, is a phenomenon known as mutarotation.[5][6]

Structural and Conformational Differences

The most fundamental difference between pyranose and furanose rings lies in their size and, consequently, their three-dimensional conformation.

-

Pyranose Rings (Six-Membered): These rings are analogous to cyclohexane and are not planar. They predominantly adopt stable, low-energy chair conformations .[6] In the chair conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of different chair conformations is dictated by the steric interactions of these substituents.

-

Furanose Rings (Five-Membered): Furanose rings are more flexible and conformationally dynamic than pyranose rings.[7] They adopt non-planar conformations known as envelope and twist forms to alleviate eclipsing strain. This conformational flexibility has significant implications for the biological function of furanose-containing molecules, such as the ribose and deoxyribose in nucleic acids.

The interconversion between these forms occurs via the open-chain structure, which acts as an intermediate.[]

Thermodynamic Stability and Equilibrium Composition

In general, for aldohexoses like D-glucose, the pyranose form is thermodynamically more stable than the furanose form.[3][9] This increased stability is attributed to the lower dihedral angle strain in the chair conformation of the six-membered ring compared to the envelope or twist conformations of the five-membered ring.

The equilibrium distribution of these forms in solution is dependent on the specific monosaccharide, the solvent, and the temperature.[7][] For ketohexoses like D-fructose, the furanose form constitutes a more significant proportion of the equilibrium mixture compared to aldohexoses.[]

| Monosaccharide | Form | Percentage in Aqueous Solution at Equilibrium |

| D-Glucose | α-D-glucopyranose | ~36%[5][10] |

| β-D-glucthis compound | ~64%[5][10] | |

| Furanose forms | <1%[11] | |

| Open-chain form | ~0.02%[11] | |

| D-Fructose | α-D-fructthis compound | |

| β-D-fructthis compound | ~70%[] | |

| α-D-fructofuranose | ||

| β-D-fructofuranose | ~22%[] | |

| Open-chain form | Trace amounts[] | |

| D-Ribose | α-D-ribthis compound | |

| β-D-ribthis compound | ||

| α-D-ribofuranose | ||

| β-D-ribofuranose | The furanose form is a key component.[7] | |

| D-Galactose | α-D-galactthis compound | |

| β-D-galactthis compound | ||

| Furanose forms | Present in the equilibrium mixture.[4] |

Biological Significance

The preference for either a pyranose or furanose ring has profound biological consequences.

-

Pyranose Dominance in Polysaccharides: Glucose, the primary energy source for most organisms, exists predominantly in the pyranose form. This structural preference is reflected in the composition of major polysaccharides like starch and cellulose, which are polymers of glucthis compound units.

-

Furanose in Nucleic Acids and Bioactivity: In contrast, the five-carbon sugars D-ribose and 2-deoxy-D-ribose are integral components of the backbones of RNA and DNA, respectively, where they exist exclusively in the furanose form.[7] The conformational flexibility of the furanose ring is critical for the structure and function of nucleic acids. Furanose forms are also found in some bacterial polysaccharides and have been shown to be important for the biological activity of certain natural products.

The choice between a pyranose and a furanose ring in a glycoconjugate can influence its interaction with proteins and other biological macromolecules, thereby affecting biological recognition and signaling events.[7]

Experimental Protocols for Differentiation

Several spectroscopic techniques can be employed to differentiate and quantify pyranose and furanose forms in solution and in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the anomeric and ring configuration of carbohydrates in solution.[12]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 10-20 mg/mL.

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The anomeric protons (H-1) of the different cyclic forms typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and can be used for quantification by integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbons (C-1) also show distinct chemical shifts for each anomer and ring form, providing complementary information.[12]

-

2D NMR: For complex mixtures or for complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to assign all proton and carbon signals.

-

-

Spectral Analysis:

-

Identify the signals corresponding to the α and β anomers of both the pyranose and furanose forms based on their characteristic chemical shifts and coupling constants (J-couplings).

-

For pyranose rings in a chair conformation, the magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles and thus the stereochemistry.

-

For fluorinated sugars, specialized techniques like 1D FESTA (fluorine-edited selective TOCSY acquisition) can be used to obtain individual spectra for each anomer, even in complex mixtures.[14][15]

-

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy, often coupled with mass spectrometry, is a technique used to obtain vibrational spectra of gas-phase ions, which can serve as a fingerprint for different isomeric forms, including pyranose and furanose rings.[16][17]

General Experimental Workflow for IRMPD:

-

Ion Generation: The carbohydrate molecules are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer.

-

Ion Trapping: The ions of interest (with a specific mass-to-charge ratio) are isolated and trapped in an ion trap.

-

IR Irradiation: The trapped ions are irradiated with a tunable infrared laser.[18] When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy.

-

Dissociation: The energized ion undergoes unimolecular dissociation (fragmentation).

-

Mass Analysis: The resulting fragment ions are detected by the mass spectrometer.

-

Spectrum Generation: An IRMPD spectrum is generated by plotting the photofragmentation yield as a function of the laser wavenumber. The resulting spectrum provides a vibrational fingerprint of the ion's structure.[16]

Conclusion

The distinction between pyranose and furanose forms of monosaccharides extends beyond simple structural isomerism. The inherent differences in ring size, conformation, and stability have significant repercussions for the chemical properties and biological roles of carbohydrates. For researchers in drug development and the life sciences, a thorough understanding of these forms is essential for elucidating the mechanisms of carbohydrate-mediated biological processes and for the rational design of novel therapeutics. The experimental techniques outlined in this guide provide robust methods for the characterization and quantification of these crucial structural variants.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. geometryofmolecules.com [geometryofmolecules.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. biochemden.com [biochemden.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fiveable.me [fiveable.me]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Glucose - Wikipedia [en.wikipedia.org]

- 12. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 14. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective - PMC [pmc.ncbi.nlm.nih.gov]

Pyranone Natural Products: A Technical Guide to Their Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranone natural products, a diverse class of heterocyclic organic compounds, have garnered significant attention in the field of drug discovery due to their wide array of biological activities.[1][2][3] Found in various natural sources such as fungi, plants, and marine organisms, these compounds possess a characteristic six-membered ring containing an oxygen atom and a ketone functional group. Their structural diversity and potent bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising scaffolds for the development of novel therapeutic agents.[1][3] This technical guide provides an in-depth overview of pyranone natural products, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Potential of Pyranone Natural Products

The therapeutic landscape of pyranone natural products is vast and varied, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyranone derivatives against a range of cancer cell lines.[1][2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[1][5] The anticancer activity of several pyranone natural products and their derivatives, along with their corresponding 50% inhibitory concentration (IC50) values, are summarized in the tables below.

| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phomapyrone A | HL-60 | 34.62 | [6] |

| Phomapyrone B | HL-60 | 27.90 | [6] |

| 11S, 13R-(+)-phomacumarin A | HL-60 | 31.02 | [6] |

| Fuscoatramide C | HL-60 | 41.07 | [6] |

| Dihydropyranonaphthoquinone 44 | KB | 1.5 | [1] |

| Dihydropyranonaphthoquinone 44 | Hep-G2 | 3.6 | [1] |

| Naphthoflavone 59 | MiaPaCa-2 | 1.93 | [1] |

| Naphthoflavone 59 | MCF-7 | 5.63 | [1] |

| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one 77 | HCT 116 | 1.4 | [1] |

| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one 77 | MiaPaCa-2 | 4.3 | [1] |

| Xanthone 106 | HCT-116 | 0.2 | [1] |

| Xanthone 107 | HL-60 | 0.4 | [1] |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | 3.15 | [7] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | 3.40 | [7] |

| 6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone | L1210 | 3.75 | [7] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 | 4.30 | [7] |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 | 5 | [7] |

| 6-bromo-2-chloromethyl-4-pyranone | L1210 | 13.50 | [7] |

| 6-chloro-2-chloromethyl-5-hydroxy-4-pyranone | L1210 | 18 | [7] |

| 2-chloromethyl-5-hydroxy-4-pyranone | L1210 | 20 | [7] |

| Pyrazolinone Chalcone 6b | Caco | 23.34 | [8][9] |

| Nigerapyrone-E | MDA-MB-231 | 38 | |

| Nigerapyrone-E | SW1990 | 48 | |

| Nigerapyrone-E | A549 | 43 | |

| Nigerapyrone-B | HepG2 | 62 | |

| Asnipyrone A | A549 | 62 | |

| Nigerapyrone-D | HepG2 | 81 | |

| Nigerapyrone-D | MCF-7 | ~121 | |

| Nigerapyrone-D | A549 | ~121 | |

| Carbonarone A | K562 | 56.0 µg/mL | |

| Auripyrone A | HeLa S3 | 0.26 µg/mL | |

| Auripyrone B | HeLa S3 | 0.48 µg/mL | |

| Cardinalin 4 | P388 | 0.40 µg/mL | [10][11] |

| Cardinalin 5 | P388 | 0.40 µg/mL | [10][11] |

Anti-inflammatory Activity

Pyranone natural products have also demonstrated significant anti-inflammatory properties.[3] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.

| Compound Name/Derivative | Assay/Cell Line | IC50 (µM) | Reference |

| Dothideopyrone-F | Nitric oxide (NO) production in LPS-induced BV2 cells | 15.0 |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Pyranone natural products have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12]

| Compound Name/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Kojic acid derivatives | Gram-positive and Gram-negative bacteria | 8-32 | [12] |

Mechanisms of Action

The diverse biological activities of pyranone natural products stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of pyranone compounds are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[5][13] One of the key signaling pathways implicated in the anticancer activity of some pyranone derivatives is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

Several pyranone compounds have been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cancer cell survival and proliferation.[8][9] Inhibition of this pathway can also sensitize cancer cells to other chemotherapeutic agents.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyranone natural products.

Pyranone compounds can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5][13]

Caption: Induction of apoptosis by pyranone natural products via the intrinsic pathway.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of pyranone compounds are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Pyranone derivatives can suppress the activation of NF-κB and MAPKs, key regulators of the inflammatory response.[3] This leads to a decrease in the expression of inflammatory cytokines and enzymes.

Caption: Inhibition of NF-κB and MAPK signaling by pyranone natural products.

Experimental Protocols

Isolation and Structure Elucidation of Pyranone Natural Products

A general workflow for the isolation and characterization of pyranone natural products from fungal sources is outlined below.

Caption: General workflow for the isolation and characterization of pyranone natural products.

Methodology:

-

Culturing: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate) to obtain a crude extract.

-

Fractionation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to separate the individual components.

-

Bioassay-Guided Isolation: Fractions are screened for biological activity (e.g., cytotoxicity) to guide the isolation of the active compounds.

-

Structure Elucidation: The chemical structure of the purified pyranone compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and in some cases, X-ray crystallography.

Synthesis of Pyranone Derivatives

The synthesis of novel pyranone derivatives is a key strategy for optimizing their biological activity and developing new drug candidates. A variety of synthetic methods have been developed to construct the pyranone scaffold.

General Synthetic Approach:

Many synthetic routes to pyranone derivatives involve the condensation of a β-ketoester with an α,β-unsaturated aldehyde or ketone, followed by cyclization. Other methods include intramolecular cyclization of suitable precursors and transition metal-catalyzed reactions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyranone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Pyranone natural products represent a rich and diverse source of bioactive compounds with significant potential for drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their amenability to chemical synthesis and modification, make them attractive scaffolds for the development of novel therapeutics. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the clinical translation of these promising natural products. This guide provides a foundational understanding for researchers and drug development professionals to explore the vast potential of pyranone natural products in their quest for new and effective medicines.

References

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 7. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Research Advances on Anti-Cancer Natural Products [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 1H NMR Spectroscopy in Pyranose Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful non-destructive technique for the structural elucidation of organic molecules. In the context of carbohydrate chemistry and drug development, ¹H NMR is indispensable for determining the three-dimensional structure and conformational dynamics of pyranose rings. The conformation of these six-membered sugar rings can significantly influence their biological activity, including enzyme-substrate recognition and drug-receptor interactions.

This document provides detailed application notes and experimental protocols for the conformational analysis of pyranoses using ¹H NMR spectroscopy. The focus is on the interpretation of vicinal proton-proton coupling constants (³J(H,H)) and their relationship with dihedral angles as described by the Karplus equation.

Principle of Conformational Analysis

The conformational flexibility of pyranose rings is typically limited to two low-energy chair conformations, denoted as ⁴C₁ and ¹C₄. The relative populations of these conformers are dictated by the stereochemical arrangement of their substituents. The key to elucidating the dominant conformation and the orientation of substituents (axial vs. equatorial) lies in the analysis of ³J(H,H) coupling constants.

The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[1] Generally, large coupling constants (8-13 Hz) are observed for protons with anti-periplanar (φ ≈ 180°, axial-axial) relationships, while smaller coupling constants (1-5 Hz) are characteristic of syn-clinal (φ ≈ 60°, axial-equatorial or equatorial-equatorial) arrangements.[2][3]

Application in Drug Development

The precise determination of pyranose conformation is critical in drug discovery and development for several reasons:

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of a carbohydrate-based drug candidate is essential for elucidating its SAR.

-

Target Recognition: The specific three-dimensional arrangement of hydroxyl and other functional groups on the pyranose ring governs its binding affinity and selectivity to biological targets such as enzymes and receptors.

-

Conformational Mimicry: Designing conformationally locked analogs of natural sugars can lead to more potent and selective therapeutic agents.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol provides a general guideline:

-

Analyte Purity: Ensure the pyranose sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can influence the conformational equilibrium.

-

Deuterium Oxide (D₂O): The most common solvent for polar carbohydrates. Hydroxyl protons will exchange with deuterium and become invisible.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good alternative for less polar derivatives. Hydroxyl protons are observable, which can provide additional structural information.

-

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the pyranose in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: The use of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is recommended for accurate chemical shift referencing.

-

pH Adjustment: For ionizable pyranose derivatives, the pH of the solution (or pD in D₂O, where pD = pH + 0.4) should be controlled and reported, as it can affect chemical shifts and conformation.

-

Dissolution and Transfer: Ensure complete dissolution of the sample. The solution should then be filtered into a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition

The following is a general protocol for acquiring a standard 1D ¹H NMR spectrum. Modern high-field NMR spectrometers (≥500 MHz) are recommended for better signal dispersion.[4]

-

Spectrometer Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of 10-12 ppm is generally adequate for carbohydrates.[4]

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant, controlled temperature (e.g., 298 K) and the temperature should be reported.

-

Data Analysis and Interpretation

-

Spectral Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

-

Signal Assignment:

-

Assign the resonances to the respective protons in the pyranose ring. This is often the most challenging step and may require the use of 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton connectivities.[5]

-

-

Measurement of Coupling Constants:

-

Carefully measure the ³J(H,H) coupling constants from the fine structure of the signals. First-order analysis is often possible for well-resolved spectra.

-

-

Conformational Analysis using the Karplus Relationship:

-

Use the measured ³J(H,H) values to deduce the dihedral angles between vicinal protons.

-

Compare the experimental coupling constants with the expected values for the ⁴C₁ and ¹C₄ chair conformations to determine the predominant conformation.

-

Quantitative Data Summary

The following table summarizes the expected ranges for vicinal proton-proton coupling constants in pyranose rings and their corresponding dihedral angles, which are characteristic of the dominant chair conformations.

| Coupling Type | Dihedral Angle (φ) | Expected ³J(H,H) (Hz) | Conformation |

| Axial-Axial (ax-ax) | ~180° | 8 - 13 | Chair |

| Axial-Equatorial (ax-eq) | ~60° | 1 - 5 | Chair |

| Equatorial-Equatorial (eq-eq) | ~60° | 1 - 5 | Chair |

Visualizations

Caption: Karplus curve showing ³J(H,H) vs. dihedral angle.

Caption: Equilibrium between ⁴C₁ and ¹C₄ chair conformations.

Caption: Workflow for pyranose conformational analysis.

References

Techniques for Synthesizing Pyranoside Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyranoside compounds, a critical class of molecules in drug development and glycobiology. The following sections outline established and modern techniques, including Fischer glycosidation, the Koenigs-Knorr reaction, enzymatic synthesis, solid-phase synthesis, and photoredox catalysis. Each section includes detailed experimental protocols, quantitative data summarized in tables for easy comparison, and visualizations of the synthetic workflows.

Fischer Glycosidation

Fischer glycosidation is a classic and straightforward method for the synthesis of glycosides, typically methyl pyranosides, from unprotected monosaccharides. The reaction involves treating the sugar with an alcohol in the presence of an acid catalyst.[1] While effective for simple glycosides, the reaction often produces a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides), with the thermodynamically more stable pyranoside forms favored under prolonged reaction times.[1][2]

Application Notes:

This method is particularly useful for the large-scale synthesis of simple alkyl glycosides due to its low cost and operational simplicity. The choice of acid catalyst and reaction conditions can influence the product distribution. Modern variations utilize microwave irradiation to dramatically reduce reaction times from hours to minutes.[3] Heterogeneous catalysts, such as acidic resins, simplify product purification as they can be removed by filtration.[3]

Quantitative Data:

| Monosaccharide | Alcohol | Catalyst | Conditions | Time | Yield (%) | α:β Ratio | Reference |

| D-Glucose | Methanol | Amberlite IRN 120 H+ | Reflux | 8 h | >90 | 89:11 | [3] |

| D-Glucose | Methanol | Amberlite IRN 120 H+ | Microwave (120°C) | 10 min | >90 | 88:12 | [3] |

| N-Acetyl-D-glucosamine | Methanol | Amberlite IRN 120 H+ | Reflux | 8 h | 83 | 92:8 | [3] |

| D-Galactose | Methanol | Amberlite IRN 120 H+ | Microwave (120°C) | 10 min | >90 | 85:15 | [3] |

| D-Glucose | Methanol | QP-SA | Flow (120°C) | 2-10 min | - | - | [4] |

Experimental Protocol: Microwave-Assisted Fischer Glycosidation of N-Acetyl-D-glucosamine[3]

-

Reaction Setup: In a microwave-safe vial, combine N-acetyl-D-glucosamine (5.00 g, 22.6 mmol), anhydrous methanol (50 mL), and Amberlite IRN 120 H+ resin (2.5 g).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring.

-

Work-up: After cooling the reaction mixture to room temperature, filter off the resin and wash it with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the methyl α-D-glucopyranoside.

Fischer Glycosidation Workflow

Caption: Workflow for Fischer Glycosidation.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a versatile and widely used method for the stereoselective synthesis of glycosides. It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6] The stereochemical outcome is often controlled by the nature of the protecting group at the C-2 position of the glycosyl donor, with participating groups (e.g., acetyl) leading to 1,2-trans-glycosides.[5]

Application Notes:

This method is highly valuable for the synthesis of complex oligosaccharides and glycoconjugates where stereocontrol is crucial.[6] A variety of promoters can be used, including salts of silver, mercury, and cadmium, each offering different reactivity and selectivity profiles.[7] Modern modifications include the use of boronic acid catalysts for regioselective glycosylation of unprotected or partially protected glycosyl acceptors.

Quantitative Data:

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Time | Yield (%) | Anomeric Selectivity | Reference |

| Acetobromoglucose | Methanol | Silver Carbonate | Methanol | - | - | Predominantly β | [5] |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Silver(I) oxide / 2-Aminoethyl diphenylborinate | Acetonitrile | 4 h | 90 | 1,2-trans | |

| Acetobromoglucose | Cyclohexanol | Cadmium Carbonate | Toluene | - | - | Exclusively β | [6] |

Experimental Protocol: Regioselective Koenigs-Knorr Glycosylation[8]

-

Reaction Setup: To a solution of methyl α-L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL), add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature.

-

Reaction: Stir the mixture for 4 hours at room temperature.

-

Work-up: Filter the reaction mixture through a pad of celite and wash the pad with dichloromethane (30 mL).

-

Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired disaccharide.

Koenigs-Knorr Reaction Pathway

Caption: Key steps in the Koenigs-Knorr reaction.

Enzymatic Synthesis

Enzymatic synthesis of pyranosides offers a green and highly selective alternative to chemical methods. Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose.[8] Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor to an acceptor, while glycosidases, which typically hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form new glycosidic linkages.[8][9]

Application Notes:

Enzymatic methods are advantageous due to their high regio- and stereoselectivity, which often eliminates the need for protecting group strategies.[8] These reactions are performed under mild conditions (neutral pH, room temperature), making them suitable for sensitive substrates. The main limitations can be the availability and cost of the enzymes and sugar nucleotide donors.

Quantitative Data:

| Enzyme | Donor | Acceptor | Conditions | Yield (%) | Reference |

| β-Galactosidase | Lactose | N-Acetylglucosamine | High acceptor concentration | >20 | [10] |

| Amyloglucosidase | Maltose | Phenols | Optimized pH and concentration | Good | [11] |

| Transmannosylase | GDP[14C]mannose | Methyl-α-D-mannopyranoside | pH 6.0, metal ions | - | [12] |

| PaGT-3 | UDP-glucose | Quercetin | - | - |

Experimental Protocol: Enzymatic Synthesis of a Disaccharide[13]

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 6.0), combine the acceptor (methyl-α-D-mannopyranoside, final concentration 35 mM), the activated sugar donor (GDP[14C]mannose), and any necessary cofactors (e.g., MgCl2).

-

Enzyme Addition: Initiate the reaction by adding the cell-free particulate enzyme preparation of Mycobacterium smegmatis.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time.

-

Reaction Quenching: Stop the reaction by a suitable method, such as boiling or adding a quenching agent.

-

Product Analysis and Purification: Analyze the reaction mixture by techniques like TLC or HPLC to determine product formation. Purify the desired disaccharide using appropriate chromatographic methods.

Enzymatic Synthesis Workflow

Caption: Workflow of enzymatic pyranoside synthesis.

Solid-Phase Synthesis

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the rapid and efficient construction of complex oligosaccharides.[13] In this method, the growing oligosaccharide chain is covalently attached to an insoluble polymer support (resin) via a linker.[14] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts.[13]

Application Notes:

SPOS is particularly well-suited for the automated synthesis of oligosaccharides, analogous to solid-phase peptide and oligonucleotide synthesis.[13] The choice of resin, linker, and protecting group strategy is crucial for a successful synthesis. Common resins include Merrifield and Wang resins, and various linkers are available that can be cleaved under specific conditions to release the synthesized oligosaccharide.[15][16]

Key Components in Solid-Phase Oligosaccharide Synthesis:

| Component | Examples | Function | Reference |

| Resin (Solid Support) | Merrifield resin, Wang resin, Polystyrene-based resins | Insoluble support for the growing oligosaccharide chain. | [15][17] |

| Linker | o-Nitrobenzyl-based, Silyl linkers, Rink amide linker | Covalently attaches the first sugar to the resin and allows for cleavage of the final product. | [14][15] |

| Glycosylating Agents | Glycosyl trichloroacetimidates, Glycosyl phosphates | Activated sugar monomers for addition to the growing chain. | [18] |

Experimental Protocol: General Steps in Solid-Phase Oligosaccharide Synthesis[20]

-

Resin Preparation: Swell the chosen resin (e.g., JandaJel™) in an appropriate solvent.

-

Linker and First Monomer Attachment: Attach a suitable linker to the resin, followed by the covalent attachment of the first protected monosaccharide.

-

Deprotection: Selectively remove a protecting group from the attached monosaccharide to expose a free hydroxyl group.

-

Glycosylation: Add the next protected and activated monosaccharide (glycosyl donor) in the presence of a promoter (e.g., TMSOTf) to form the glycosidic bond.

-

Capping (Optional): "Cap" any unreacted hydroxyl groups to prevent the formation of deletion sequences.

-

Repeat Cycles: Repeat the deprotection and glycosylation steps until the desired oligosaccharide is assembled.

-

Cleavage: Cleave the completed oligosaccharide from the resin using specific cleavage conditions that do not affect the protecting groups on the sugar.

-

Final Deprotection and Purification: Remove all protecting groups from the oligosaccharide and purify the final product.

Solid-Phase Synthesis Cycle

Caption: Iterative cycle of solid-phase oligosaccharide synthesis.

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and mild method for activating glycosyl donors for the synthesis of pyranosides.[19] This technique utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive glycosyl radicals from suitable precursors.[20] These radicals can then react with acceptors to form glycosidic bonds.

Application Notes:

Photoredox catalysis offers a novel approach to glycosylation under very mild conditions, often at room temperature.[21] It allows for the use of a variety of glycosyl donors, including thioglycosides, selenoglycosides, and glycosyl bromides.[19][20] This method is still under active development but holds great promise for the synthesis of challenging glycosidic linkages.

Key Components in Photoredox-Catalyzed Glycosylation:

| Component | Examples | Function | Reference |

| Photocatalyst | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Ru(bpy)3(PF6)2, Eosin Y | Absorbs visible light and initiates the electron transfer process. | [19][22] |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. | [20] |

| Glycosyl Donor Precursor | Phenyl selenoglycosides, Glycosyl bromides | Generates the glycosyl radical upon reaction with the excited photocatalyst. | [20] |

| Additives | BrCX3, (TMS)3SiOH | Can act as co-oxidants or halogen atom transfer agents to facilitate the catalytic cycle. | [19][20] |

Experimental Protocol: Photoredox-Catalyzed Glycosylation of an Alcohol[22]

-

Reaction Setup: In a reaction vessel, combine the glycosyl donor (e.g., a phenyl selenoglycoside), the alcohol acceptor, the photocatalyst (e.g., 4ClCzIPN), and any additives (e.g., K3PO4 and (TMS)3SiOH) in a suitable solvent (e.g., a mixture of DCE and DMSO).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for several minutes.

-

Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent. Purify the product by column chromatography.

Photoredox Catalysis Cycle for Glycosylation

Caption: A generalized photoredox catalytic cycle for glycosylation.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ir.cftri.res.in [ir.cftri.res.in]

- 12. Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imperial.ac.uk [imperial.ac.uk]

- 17. biosynth.com [biosynth.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exploring Photoredox Catalytic Reactions as an Entry to Glycosyl-α-amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for X-ray Crystallography of Pyranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of pyranose derivatives. This guide is intended to assist researchers in obtaining high-quality crystal structures for applications in drug design, chemical synthesis, and structural biology.

Introduction to Pyranose Derivatives and X-ray Crystallography

Pyranose derivatives are a class of cyclic carbohydrates that adopt a six-membered ring structure, analogous to pyran.[1] They are fundamental building blocks of numerous biologically important molecules, including polysaccharides, glycoproteins, and glycolipids. The precise three-dimensional arrangement of atoms within these molecules, which can be determined by X-ray crystallography, is crucial for understanding their function and interactions with biological targets.

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[2] By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, researchers can elucidate bond lengths, bond angles, and the overall conformation of a molecule.[2] This information is invaluable for structure-activity relationship (SAR) studies in drug development and for understanding enzymatic mechanisms involving carbohydrate substrates.

Application Notes

Crystallization of Pyranose Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] The crystallization of pyranose derivatives is influenced by factors such as purity, solvent, temperature, and the presence of additives.

General Considerations for Crystallization:

-

Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

-

Solvent Selection: A systematic screening of solvents is recommended. Common solvents for pyranose derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexane or toluene.

-

Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion.

-

Nucleation: The formation of initial crystal nuclei can be spontaneous or induced by scratching the side of the crystallization vessel or by seeding with a microcrystal of the same compound.

Specific Examples of Crystallization Conditions:

-

Methyl α-D-glucopyranoside: Can be crystallized from methanol. A process of dissolving in hot methanol, followed by cooling and repeated concentration of the mother liquor, can yield multiple crops of crystals.[1]

-

Peracetylated β-D-glucopyranose: Can be prepared by reacting D-glucose with acetic anhydride in the presence of sodium acetate. The crude product can be purified by recrystallization from hot 95% ethanol.[3] Another method involves refluxing in toluene, followed by neutralization and crystallization from ethanol.[4]

-

n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Crystals can be obtained by dissolving the compound in isopropanol and allowing for slow evaporation of the solvent at room temperature over several days.[2]

Data Collection and Processing

Once suitable crystals are obtained, X-ray diffraction data are collected. The quality of the data is paramount for a successful structure determination.

Key Parameters for Data Collection:

-

X-ray Source: Both laboratory sources (e.g., Cu Kα, Mo Kα) and synchrotron radiation can be used. Synchrotron sources provide much higher flux, which is beneficial for small or weakly diffracting crystals.[5]

-

Temperature: Data is typically collected at low temperatures (around 100 K) to minimize radiation damage to the crystal and reduce thermal vibrations of the atoms, leading to higher resolution data.

-

Data Collection Strategy: A complete dataset requires rotating the crystal in the X-ray beam to collect reflections from all possible orientations. The rotation range and exposure time per frame are optimized based on the crystal's diffraction quality.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic model is typically obtained using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R-factor.[6] For carbohydrate structures, specific considerations and validation tools are important to ensure the correctness of the model.[7][8]

Quantitative Data Presentation

The following tables summarize crystallographic data for a selection of pyranose derivatives.

Table 1: Crystallographic Data for Alkyl and Aryl Pyranoside Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Methyl α-D-glucopyranoside | C₇H₁₄O₆ | Orthorhombic | P2₁2₁2₁ | 11.304 | 14.785 | 5.282 | 90 | 4 | [9] |

| n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | C₁₇H₂₆O₁₀ | Orthorhombic | P2₁2₁2₁ | 7.0072 | 15.215 | 19.579 | 90 | 4 | [2] |

| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₁₆H₂₄O₉S | Orthorhombic | P2₁2₁2₁ | 7.375 | 16.027 | 17.205 | 90 | 4 | [1] |

Table 2: Data Collection and Refinement Statistics

| Compound | Radiation | Temperature (K) | Resolution (Å) | R-factor (%) | wR-factor (%) | Ref. |

| Methyl α-D-glucopyranoside | Cu Kα | Room Temp. | N/A | 10.3 | N/A | [9] |

| n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Mo Kα | 296 | N/A | 4.4 | 12.2 | [2] |

| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | N/A | N/A | N/A | 5.7 | N/A | [1] |

Experimental Protocols

Protocol 1: Crystallization of Methyl α-D-glucopyranoside

This protocol is adapted from a procedure for the synthesis and crystallization of methyl α-D-glucopyranoside.[1]

Materials:

-

Anhydrous d-glucose

-

Anhydrous methyl alcohol

-

Dry hydrogen chloride

-

Soda-lime tube

-

Reflux apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol.

-

Add finely powdered anhydrous d-glucose to the methanolic HCl solution.

-

Boil the mixture under reflux for 72 hours, using a soda-lime tube to exclude moisture.

-

Cool the resulting clear, pale-yellow solution to 0°C.

-

Induce crystallization by scratching the inside of the flask or by adding a seed crystal of methyl α-D-glucopyranoside.

-

Allow the solution to stand at 0°C for 12 hours.

-

Collect the first crop of crystals by suction filtration and wash with cold methyl alcohol.

-

The mother liquor can be further concentrated and cooled to obtain subsequent crops of crystals.

-

For complete purification, the crystals can be recrystallized from five parts of methyl alcohol.

Protocol 2: Single-Crystal X-ray Data Collection

This is a general protocol for collecting single-crystal X-ray diffraction data for a pyranose derivative.

Materials and Equipment:

-

Single crystal of a pyranose derivative mounted on a goniometer head

-

X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

-

Cryostream for low-temperature data collection

-

X-ray source (e.g., Cu Kα or Mo Kα radiation)

Procedure:

-

Crystal Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a loop, which is then attached to a goniometer head.

-

Crystal Screening: Mount the goniometer head on the diffractometer. Perform initial short exposures to assess the crystal quality, including diffraction intensity and spot shape.

-

Unit Cell Determination: Collect a few initial frames (e.g., by rotating the crystal through a small angle) to determine the unit cell parameters and the crystal lattice symmetry.

-

Data Collection Strategy: Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through 180° or 360° in one or more orientations.

-

Data Collection: Start the full data collection at a low temperature (e.g., 100 K) to minimize radiation damage. Monitor the data collection process for any signs of crystal decay.

-

Data Processing: After data collection, the raw diffraction images are processed. This includes integration of reflection intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and scaling and merging of the data to produce a final reflection file.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the major steps involved in determining the crystal structure of a pyranose derivative.

Caption: A flowchart illustrating the key stages of X-ray crystallography for pyranose derivatives.

Catalytic Cycle of Pyranose Oxidase

Pyranose oxidase is an enzyme that catalyzes the oxidation of D-glucose and other pyranoses at the C2 position. The catalytic cycle involves a reductive and an oxidative half-reaction.[10]

Caption: The enzymatic cycle of pyranose oxidase, showing the two half-reactions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCthis compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. X-ray Data Collection Course [mol-xray.princeton.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Strategies for carbohydrate model building, refinement and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Characterization of pyranose oxidase variants for bioelectrocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Structural Analysis of Pyranose-Containing Oligosaccharides by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction The structural characterization of pyranose-containing oligosaccharides is critical in various fields, including drug development, biomarker discovery, and food science, due to their roles in biological processes. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and detailed structural information.[1][2][3] This application note provides detailed protocols for the analysis of oligosaccharides using Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry, along with methods for sample preparation and data interpretation.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

Effective sample preparation is crucial for successful MS analysis. For neutral oligosaccharides, derivatization can significantly enhance ionization efficiency.[4][5][6]

A. Preparation of Underivatized (Native) Oligosaccharides This method is suitable for charged oligosaccharides (e.g., sialylated or sulfated) or when analyzing samples using sensitive techniques like nano-ESI.

-

Sample Dissolution: Dissolve the purified oligosaccharide sample in a 50:50 mixture of water and methanol (v/v) to a final concentration of approximately 1-10 µM.[7]

-

Desalting (Optional but Recommended): Use a micro-scale C18 solid-phase extraction (SPE) cartridge or dialysis to remove salts that can interfere with ionization and form adducts.

-

Final Preparation for ESI-MS: The sample is now ready for direct infusion or LC-MS analysis. For nano-ESI, concentrations can be as low as 10 nM.[7]

-

Final Preparation for MALDI-MS: Mix the sample solution 1:1 (v/v) with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried-droplet method).[8][9]

B. Permethylation for Enhanced Sensitivity and Fragmentation Permethylation replaces all active hydrogens on hydroxyl and amine groups with methyl groups, which increases hydrophobicity, stabilizes the molecule, and promotes predictable fragmentation.[5][6]

-

Reagent Preparation: Prepare a slurry of sodium hydroxide (NaOH) in anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Add the NaOH/DMSO slurry to the dried oligosaccharide sample.

-

Methylation: Add iodomethane (methyl iodide) to the mixture and agitate for 30-60 minutes at room temperature.[10]

-

Quenching and Extraction: Quench the reaction by adding water. Extract the permethylated oligosaccharides using a solvent like dichloromethane.

-

Purification: Wash the organic layer with water to remove residual reagents. Dry the solvent under a stream of nitrogen.

-

Resuspension: Reconstitute the dried, permethylated sample in a suitable solvent (e.g., 50% methanol) for MS analysis.

C. Phenylhydrazine Derivatization for UV and MS Detection This method attaches a phenylhydrazone tag to the reducing end of the oligosaccharide, increasing sensitivity for both MS and HPLC-UV detection.[11][12]

-

Derivatization Reaction: Mix the oligosaccharide sample with a solution of phenylhydrazine in a suitable solvent (e.g., methanol).

-

Incubation: Incubate the mixture at 37-70°C for 1 hour.[11]

-

Analysis: The derivatized sample can be directly analyzed by mass spectrometry or separated via HPLC prior to MS analysis.[11][12] This method has been shown to produce abundant parent ions in both MALDI-MS and ESI-MS.[12]

Protocol 2: Analysis by MALDI-TOF MS

MALDI-TOF MS is a high-throughput technique ideal for determining the molecular weight and purity of oligosaccharide samples.[3][13] It is particularly effective for analyzing complex mixtures.[14]

-

Sample Preparation on Target: Use the dried-droplet method as described in Protocol 1A.[8] Ensure a homogenous crystal formation for optimal results.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of known peptides or oligosaccharides with masses that bracket the expected mass range of the analyte.

-

MS Data Acquisition:

-

Ionization Mode: Use positive ion mode for neutral and basic oligosaccharides, often detecting them as sodium ([M+Na]+) or potassium ([M+K]+) adducts. Use negative ion mode for acidic oligosaccharides (e.g., those containing sialic acid or sulfates).[5][13]

-

Laser Energy: Adjust the laser energy to the minimum level required to obtain a good signal-to-noise ratio, preventing in-source fragmentation.

-

Mass Range: Set the mass range to cover the expected molecular weights of the oligosaccharides in the sample.

-

-

Tandem MS (TOF/TOF) for Structural Elucidation:

-

Select the precursor ion of interest in the first TOF analyzer.

-

Fragment the selected ion via collision-induced dissociation (CID).

-

Analyze the resulting fragment ions in the second TOF analyzer to obtain sequence and linkage information.

-

Protocol 3: Analysis by Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

LC-ESI-MS/MS provides separation of isomeric oligosaccharides and detailed structural information through multiple stages of fragmentation (MSn).[1][5][14]

-

Chromatographic Separation:

-

Column: Use a porous graphitic carbon (PGC) column for excellent separation of underivatized oligosaccharide isomers.[14] Reversed-phase C18 columns are suitable for derivatized oligosaccharides.

-

Mobile Phase: A typical mobile phase for PGC is a gradient of acetonitrile in water with a modifier like formic acid or ammonia to improve peak shape and ionization.

-

-

ESI Source Parameters:

-

Ionization Mode: Operate in positive ion mode to detect protonated molecules ([M+H]+) or adducts ([M+Na]+). Negative ion mode is effective for detecting deprotonated molecules ([M-H]-) or adducts with anions like formate ([M+HCOO]-).

-

Capillary Voltage: Set between 700-1200 V for nano-ESI.[7]

-

Sheath/Nebulizer Gas: Optimize flow rates to ensure stable spray and efficient desolvation.

-

Capillary Temperature: Maintain at around 200°C to aid in desolvation.[7]

-

-

MS and MS/MS Data Acquisition:

-

Full Scan (MS1): Acquire a full scan to determine the m/z values of all eluting oligosaccharides.

-

Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ions from the MS1 scan for fragmentation.

-

Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to generate fragment ions. CID is the most common method, breaking the weakest bonds.[2][5] Electron Transfer Dissociation (ETD) can provide complementary information, especially for determining linkage types.[5]

-

MSn Analysis: For complex structures, perform further fragmentation (MS3, MS4) on specific fragment ions to obtain more detailed structural insights.[5]

-

Data Presentation and Interpretation

Quantitative and qualitative data from MS analyses provide a comprehensive overview of the oligosaccharide sample.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Oligosaccharide Analysis

| Feature | MALDI (Matrix-Assisted Laser Desorption/Ionization) | ESI (Electrospray Ionization) |

| Ionization Process | Co-crystallization with a matrix, pulsed laser desorption/ionization.[9] | Formation of charged droplets from a solution, solvent evaporation.[13] |

| Typical Ions | Singly charged ions, primarily [M+Na]+ or [M+K]+.[5] | Singly or multiply charged ions ([M+nH]n+).[5] |

| Coupling to LC | Typically performed offline, though online coupling is possible.[5] | Easily coupled online with HPLC or CE for isomer separation.[5][14] |

| Mass Range | Effective for a wide range of masses with consistent ionization efficiency.[13] | Sensitivity can decrease as the mass of the glycan increases.[5][13] |

| Sample Tolerance | More tolerant to salts and buffers. | Highly sensitive to salts, which can suppress the analyte signal.[5] |

| Throughput | High throughput, suitable for rapid screening of many samples. | Lower throughput due to chromatographic separation times. |

Table 2: Impact of Derivatization on Mass Spectrometry Sensitivity

| Derivatization Method | Principle | Sensitivity Improvement | Key Advantages |

| None (Native) | Analysis of the original molecule. | Baseline | Preserves native structure; suitable for acidic oligosaccharides. |

| Permethylation | Replaces -OH and -NH hydrogens with -CH3 groups. | Significant improvement | Increases hydrophobicity, promotes predictable fragmentation, enables uniform ionization.[5] |

| Aminooxy Peptide Ligation | Ligation of a basic peptide to the reducing end. | 50- to 1000-fold increase reported.[4] | Drastically increases ionization efficiency; moves mass to optimal range for MALDI.[4] |

| Phenylhydrazine | Forms a phenylhydrazone derivative at the reducing end. | Increased sensitivity for MS and UV detection.[11] | Simple, rapid procedure; provides useful data for structural elucidation via MS/MS.[11] |

Table 3: Overview of Common Fragmentation Techniques in Oligosaccharide Analysis

| Technique | Mechanism | Primary Cleavages | Information Gained |

| CID (Collision-Induced Dissociation) | Low-energy collisions with an inert gas.[5] | Glycosidic bonds (B, C, Y, Z ions).[2][5] | Monosaccharide sequence and branching. |

| HCD (Higher-Energy Collisional Dissociation) | Higher-energy collisions in a dedicated cell. | Glycosidic and cross-ring cleavages (A, X ions).[2] | Sequence, branching, and some linkage information. |

| ETD (Electron Transfer Dissociation) | Ion-ion reaction with a radical anion. | Cross-ring cleavages.[5] | Excellent for determining linkage positions and branching patterns.[5] |

| IRMPD (Infrared Multiphoton Dissociation) | Absorption of multiple infrared photons. | Similar to CID, breaks the weakest bonds.[5] | Complementary to CID for sequencing. |

Visualized Workflows

Caption: General workflow for oligosaccharide analysis by mass spectrometry.

Caption: Logical workflow of a tandem mass spectrometry (MS/MS) experiment.

References

- 1. Sequence Analysis of Native Oligosaccharides Using Negative ESI Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. google.com [google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Carbohydrate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Separation of Pyranose and Furanose Anomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic forms. The cyclic forms, which are predominant in solution, can exist as five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring structures can further exist as one of two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon. The relative abundance of these pyranose and furanose anomers can significantly influence the biological activity and physicochemical properties of carbohydrates and glycoconjugates. Consequently, the ability to separate and quantify these anomeric forms is of paramount importance in various fields, including glycobiology, pharmaceutical development, and food science.

These application notes provide an overview of the primary analytical techniques employed for the separation and characterization of pyranose and furanose anomers. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented to guide researchers in implementing these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of sugar anomers. The choice of stationary phase and mobile phase is critical for achieving successful separation.

Chiral Chromatography

Chiral stationary phases are particularly effective in resolving anomers, which are diastereomers. The Chiralpak AD-H column, which is packed with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has demonstrated excellent capabilities in separating a wide range of monosaccharide anomers.[1][2]

Table 1: HPLC Separation of Monosaccharide Anomers on a Chiralpak AD-H Column [3]

| Monosaccharide | Anomer | Retention Time (min) |

| D-Glucose | α-pyranose | 10.2 |

| β-pyranose | 11.5 | |

| D-Fructose | α-furanose | 8.5 |

| β-furanose | 9.2 | |

| α-pyranose | 12.1 | |

| β-pyranose | 13.4 | |

| D-Xylose | α-pyranose | 7.8 |

| β-pyranose | 8.9 |

Note: Retention times are approximate and can vary based on the specific instrument, column condition, and exact mobile phase composition.

Experimental Protocol: HPLC Separation using a Chiralpak AD-H Column

Objective: To separate the pyranose and furanose anomers of a monosaccharide standard (e.g., D-glucose).

Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

-

Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Water (e.g., 85:15, v/v)

-

Monosaccharide standard (e.g., D-glucose)

-

HPLC grade solvents

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the monosaccharide standard in the mobile phase to a final concentration of 1 mg/mL.

-

Injection: Inject an appropriate volume of the sample (e.g., 10 µL) onto the column.

-

Chromatographic Separation: Perform the separation isocratically at a controlled temperature (e.g., 25 °C).

-

Detection: Monitor the elution of the anomers using an RI or ELSD detector.

-

Data Analysis: Identify and quantify the peaks corresponding to the different anomers based on their retention times.

Caption: HPLC workflow for anomer separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is another effective mode for separating highly polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Table 2: HILIC Separation of Monosaccharides

| Monosaccharide | Anomer | Retention Time (min) |

| D-Glucose | α-pyranose | 5.2 |

| β-pyranose | 5.8 | |

| D-Fructose | Furanose/Pyranose forms | 4.5 - 5.1 |

Note: Retention times are illustrative and depend on the specific HILIC column and conditions.

Experimental Protocol: HILIC Separation of Anomers

Objective: To separate the anomers of a monosaccharide mixture using HILIC.

Materials:

-

HPLC or UHPLC system with an ELSD or mass spectrometry (MS) detector

-

HILIC column (e.g., amide- or silica-based)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Carbohydrate sample

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them.

-

System Equilibration: Equilibrate the HILIC column with a high percentage of mobile phase B (e.g., 95%) at a constant flow rate.

-

Sample Preparation: Dissolve the carbohydrate sample in a solvent compatible with the initial mobile phase conditions (high organic content).

-

Injection: Inject the sample onto the column.

-

Chromatographic Separation: Apply a gradient elution, for example, starting at 95% B and decreasing to 70% B over 15 minutes.

-

Detection: Use an ELSD or MS detector to monitor the separated anomers.

-

Data Analysis: Process the chromatogram to identify and quantify the anomeric peaks.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for the analysis of volatile compounds. For carbohydrate analysis, a derivatization step is necessary to increase the volatility of the polar sugar molecules. This process often leads to the separation of anomeric peaks in the chromatogram.

Experimental Protocol: GC-MS Analysis of Anomers after Trimethylsilylation

Objective: To separate and identify the anomers of monosaccharides by GC-MS following derivatization.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for sugar analysis (e.g., DB-5ms)

-

Derivatization reagents: Hydroxylamine hydrochloride in pyridine, and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

-

Monosaccharide sample

-

Anhydrous solvents

Procedure:

-

Sample Preparation: Dry the carbohydrate sample completely under a stream of nitrogen or in a vacuum desiccator.

-

Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dry sample. Heat at 70-80°C for 30-60 minutes to convert the open-chain aldehyde/ketone to an oxime. This step reduces the number of anomeric peaks for reducing sugars.

-

Silylation: Add the silylating reagent (e.g., BSTFA with 1% TMCS) to the reaction mixture. Heat at 70-80°C for 30-60 minutes to convert all hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 3-5°C/min.

-

MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

-

-

Data Analysis: Identify the peaks corresponding to the different anomers based on their retention times and mass fragmentation patterns.

Caption: GC-MS workflow for anomer analysis.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires only minute sample volumes. For neutral carbohydrates, complexation with borate ions is a common strategy to induce a charge and enable separation in an electric field. The differential formation of borate complexes with pyranose and furanose anomers allows for their separation.[4][5]

Experimental Protocol: CE Separation of Anomers as Borate Complexes

Objective: To separate monosaccharide anomers by CE through complexation with borate.

Materials:

-

Capillary electrophoresis system with a UV or diode-array detector (DAD)

-

Fused-silica capillary

-

Running Buffer: Sodium borate buffer (e.g., 50-100 mM, pH 9-10)

-

Monosaccharide sample

-

Sodium hydroxide and hydrochloric acid for pH adjustment

Procedure:

-

Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the running buffer.

-

System Setup: Install the capillary in the CE instrument and fill it with the running buffer.

-

Sample Preparation: Dissolve the carbohydrate sample in the running buffer or water.

-

Injection: Inject the sample into the capillary using pressure or voltage.

-

Electrophoretic Separation: Apply a high voltage (e.g., 15-25 kV) across the capillary. The negatively charged borate-sugar complexes will migrate towards the anode.

-

Detection: Monitor the separation at the anodic end of the capillary using a UV detector (indirect UV detection) or DAD.

-

Data Analysis: Analyze the electropherogram to determine the migration times and relative peak areas of the anomers.

Caption: CE workflow for anomer separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that allows for the "virtual" separation and detailed structural characterization of anomers in solution without the need for physical separation.[6][7] One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the chemical shifts and coupling constants of the anomeric protons, which are distinct for each anomer.[8][9][10]

Table 3: Representative ¹H NMR Chemical Shifts for Anomeric Protons of D-Glucose

| Anomer | Chemical Shift (ppm) |

| α-pyranose | ~5.2 |

| β-pyranose | ~4.6 |

| α-furanose | ~5.3 |

| β-furanose | ~5.1 |

Note: Chemical shifts are approximate and depend on the solvent and temperature.

Experimental Protocol: NMR Analysis of Anomers

Objective: To identify and quantify the pyranose and furanose anomers of a monosaccharide in solution.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Monosaccharide sample

Procedure:

-